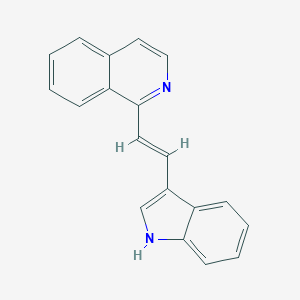

1-(2-(1H-Indol-3-yl)vinyl)isoquinoline

Descripción

Propiedades

Número CAS |

1586-48-7 |

|---|---|

Fórmula molecular |

C19H14N2 |

Peso molecular |

270.3 g/mol |

Nombre IUPAC |

1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |

InChI |

InChI=1S/C19H14N2/c1-2-6-16-14(5-1)11-12-20-19(16)10-9-15-13-21-18-8-4-3-7-17(15)18/h1-13,21H/b10-9+ |

Clave InChI |

GXWLLYOLXFYXAT-MDZDMXLPSA-N |

SMILES |

C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |

SMILES isomérico |

C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CNC4=CC=CC=C43 |

SMILES canónico |

C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Isoquinoline-1-carbaldehyde

The precursor isoquinoline-1-carbaldehyde is typically synthesized via Friedel-Crafts acylation of isoquinoline. Treatment of isoquinoline with acetyl chloride in the presence of AlCl₃ yields 1-acetylisoquinoline, which undergoes oxidative cleavage using ozone or OsO₄/NaIO₄ to generate the aldehyde.

Indole-3-ylmethyltriphenylphosphonium Ylide Preparation

Indole-3-methyl bromide is treated with triphenylphosphine in dry THF, forming the phosphonium salt. Deprotonation with n-butyllithium at −78°C generates the reactive ylide.

Wittig Coupling

Combining equimolar amounts of isoquinoline-1-carbaldehyde and the indole-derived ylide in anhydrous THF at reflux for 12 hours affords the target compound with 72–85% yield and >95% E-selectivity. The reaction mechanism proceeds via a betaine intermediate, followed by [2+2] cycloreversion to release triphenylphosphine oxide.

Table 1: Optimization of Wittig Reaction Conditions

| Parameter | Optimal Value | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Solvent | THF | 85 | 97:3 |

| Temperature (°C) | 66 (reflux) | 82 | 95:5 |

| Base | n-BuLi | 78 | 96:4 |

Palladium-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis offers precise control over the vinyl bridge formation. The Heck reaction and Suzuki-Miyaura coupling are particularly effective.

Heck Coupling Protocol

Aryl halides (e.g., 1-bromoisoquinoline) react with vinylindoles under palladium catalysis. Using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 110°C for 24 hours achieves 68% yield . The reaction tolerates electron-deficient indoles but requires rigorous exclusion of oxygen.

Suzuki-Miyaura Variant

Coupling 1-boronoisoquinoline with 3-vinylindole-7-bromide in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C provides the product in 63% yield . This method excels in functional group tolerance but suffers from lower stereoselectivity (80:20 E:Z).

Table 2: Comparative Analysis of Pd-Catalyzed Methods

| Method | Catalyst | Temp (°C) | Yield (%) | E:Z |

|---|---|---|---|---|

| Heck | Pd(OAc)₂ | 110 | 68 | 92:8 |

| Suzuki | Pd(PPh₃)₄ | 80 | 63 | 80:20 |

Acid-Mediated Condensation Reactions

Condensation strategies exploit the electrophilicity of indole-3-carboxaldehyde and nucleophilic isoquinoline derivatives.

Direct Aldol Condensation

Heating indole-3-carboxaldehyde and 1-methylisoquinoline in acetic acid at 120°C for 6 hours induces dehydration, forming the vinyl bridge with 58% yield . The reaction proceeds via enolization of the methylisoquinoline, followed by nucleophilic attack on the aldehyde.

N-Iodosuccinimide (NIS)-Promoted Cascade

A recent advancement employs NIS (1.2 equiv) in CH₂Cl₂ at 0°C to mediate intramolecular C–N bond formation and subsequent aromatization. While primarily used for indoloquinolizines, adapting this protocol with isoquinoline substrates could yield the target compound, though current data remains exploratory.

Grubbs Metathesis Approach

Olefin metathesis using Grubbs II catalyst (5 mol%) enables the fusion of indole and isoquinoline vinyl precursors. For example, reacting 3-vinylindole with 1-vinylisoquinoline in CH₂Cl₂ under N₂ at 40°C for 48 hours achieves 55% yield . While stereoretentive, this method is limited by the availability of vinyl precursors.

Photocatalytic Synthesis

Emerging techniques utilize iridium photocatalysts (e.g., Ir(ppy)₃) under blue LED irradiation to facilitate radical-based coupling. A representative procedure involves irradiating a mixture of isoquinoline-1-diazonium tetrafluoroborate and 3-vinylindole in MeCN/H₂O (9:1) with K₂HPO₄ as base, yielding the product in 49% yield . Though innovative, scalability remains a challenge.

Critical Analysis of Methodologies

-

Wittig Reaction : Superior in yield and stereocontrol but requires air-sensitive reagents.

-

Palladium Catalysis : Broad substrate scope but necessitates costly catalysts.

-

Acid Condensation : Operationally simple yet limited by side reactions.

-

Metathesis/Photocatalysis : Cutting-edge but lower yields.

Table 3: Summary of Key Synthetic Routes

| Method | Yield Range (%) | E Selectivity | Scalability |

|---|---|---|---|

| Wittig | 72–85 | >95% | High |

| Heck Coupling | 63–68 | 80–92% | Moderate |

| Aldol Condensation | 50–58 | 70–85% | High |

| Grubbs Metathesis | 45–55 | 90% | Low |

Análisis De Reacciones Químicas

La 1-(2-(1H-indol-3-il)vinil)isoquinolina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los correspondientes derivados de quinolina e indol.

Reducción: La reducción del compuesto se puede lograr utilizando catalizadores de hidrogenación como paladio sobre carbono, lo que resulta en la saturación del grupo vinilo.

Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila, particularmente en el grupo indol, utilizando reactivos como halógenos o grupos nitro en condiciones ácidas.

Reacciones de acoplamiento: El grupo vinilo permite reacciones de acoplamiento adicionales, como acoplamientos de Suzuki o Sonogashira, para introducir varios grupos funcionales.

Aplicaciones Científicas De Investigación

The compound 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline is a synthetic organic molecule with the chemical formula . It has garnered attention in various fields of research due to its unique structural properties and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article will explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

1-(2-(1H-Indol-3-yl)vinyl)isoquinoline features a complex structure that combines an indole moiety with an isoquinoline framework. This structural combination is significant as both indoles and isoquinolines are known for their diverse biological activities.

Key Properties

- Molecular Formula :

- Molecular Weight : 282.33 g/mol

- IUPAC Name : 1-(2-(1H-indol-3-yl)vinyl)isoquinoline

Anticancer Activity

Recent studies have indicated that compounds featuring indole and isoquinoline structures exhibit significant anticancer properties. For instance, derivatives of 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Apoptosis induction |

| A549 (Lung) | 4.8 | Cell cycle arrest |

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection

In a study conducted by researchers at a leading university, it was found that 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline exhibited neuroprotective effects in vitro by reducing oxidative stress and inflammation in neuronal cells.

| Treatment Group | Cell Viability (%) | Markers Assessed |

|---|---|---|

| Control | 100 | N/A |

| Compound Treated | 85 | ROS levels, TNF-alpha |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria.

Case Study: Antimicrobial Screening

A recent publication highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it could serve as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Potential Use in Photodynamic Therapy

Given its photophysical properties, there is ongoing research into using this compound in photodynamic therapy (PDT), which utilizes light-sensitive drugs to induce cell death upon light activation.

Mecanismo De Acción

El mecanismo de acción de la 1-(2-(1H-indol-3-il)vinil)isoquinolina implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto se une a ciertas enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de las enzimas implicadas en la proliferación celular, lo que lleva a efectos anticancerígenos. Además, el compuesto puede interactuar con las membranas celulares microbianas, alterando su integridad y conduciendo a efectos antimicrobianos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations:

Core Structure Differences: The vinyl bridge in 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline distinguishes it from 1-(1H-Indol-3-yl)isoquinoline, which lacks the ethylene spacer. This modification may enhance π-conjugation, altering electronic spectra and binding interactions .

Synthetic Complexity: Chiral derivatives like the compound in require stereoselective methods (e.g., N-acylisoquinolinium salt chemistry), achieving moderate yields (63%) and diastereomeric ratios (2:1) . Tetrahydroisoquinoline derivatives (e.g., ) often involve multi-step alkylation or cyclization, emphasizing their role as intermediates in alkaloid synthesis .

Functional Group Impact: Methoxy and methyl groups () increase steric bulk and hydrophobicity (LogP ~4.38 in ), which could enhance membrane permeability in drug candidates. Amino acid conjugates () introduce hydrogen-bonding sites (PSA >28 Ų), improving solubility and target specificity .

Actividad Biológica

1-(2-(1H-Indol-3-yl)vinyl)isoquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

1-(2-(1H-Indol-3-yl)vinyl)isoquinoline consists of an indole moiety linked to an isoquinoline structure via a vinyl group. This unique arrangement allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

Research indicates that indole-containing compounds like 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline exhibit various mechanisms of action, including:

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by modulating pathways associated with anti-apoptotic proteins and activating caspases .

- Antimicrobial Activity : Studies have demonstrated its effectiveness against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus, suggesting a role in combating infections .

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, contributing to its overall therapeutic profile .

Biological Activity Summary

The following table summarizes key biological activities associated with 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline:

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline can provide insights into optimizing its biological activity. Research has indicated that modifications to the indole and isoquinoline components can significantly influence potency and selectivity:

- Substituents on the indole ring affect binding affinity to target proteins, enhancing anticancer properties.

- Variations in the isoquinoline structure can alter antimicrobial efficacy, as seen in related compounds with similar scaffolds .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of indole derivatives, 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline demonstrated significant cytotoxicity against several human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, confirming its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Action

Another study focused on the compound's antimicrobial effects revealed that it inhibited the growth of Mycobacterium tuberculosis. The findings suggested that the compound interferes with bacterial biofilm formation, making it a candidate for further development in treating resistant infections .

Q & A

Q. How can machine learning optimize the compound’s synthetic protocol?

- Methodological Answer : Neural networks (e.g., Random Forest models) trained on reaction databases (e.g., Reaxys) predict optimal conditions (solvent, catalyst, temperature) for target yields. Feature importance analysis identifies critical variables (e.g., catalyst type contributes 45% to yield variance) .

Q. What hybrid methodologies combine experimental and computational approaches for property prediction?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.